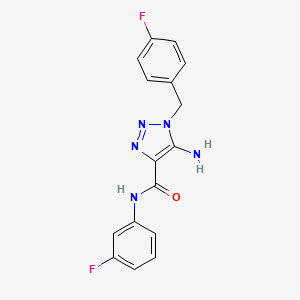

5-amino-1-(4-fluorobenzyl)-N-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide

Description

This compound belongs to the 5-amino-1,2,3-triazole-4-carboxamide class, characterized by a triazole core substituted with an amino group at position 5 and a carboxamide group at position 2. The 4-fluorobenzyl moiety at position 1 and the 3-fluorophenyl group on the carboxamide nitrogen define its unique structure. It is a fluorinated derivative designed to enhance pharmacokinetic properties, including metabolic stability and membrane permeability .

Properties

IUPAC Name |

5-amino-N-(3-fluorophenyl)-1-[(4-fluorophenyl)methyl]triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F2N5O/c17-11-6-4-10(5-7-11)9-23-15(19)14(21-22-23)16(24)20-13-3-1-2-12(18)8-13/h1-8H,9,19H2,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYJQTILGSQSUKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)NC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F2N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(4-fluorobenzyl)-N-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. The starting materials often include 4-fluorobenzylamine and 3-fluoroaniline, which undergo a series of reactions to form the triazole ring and subsequent functionalization to achieve the final product. Common reaction conditions include the use of solvents like dimethylformamide (DMF) and catalysts such as copper(I) iodide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-(4-fluorobenzyl)-N-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a wide range of substituted triazole derivatives.

Scientific Research Applications

The compound exhibits various biological activities that make it a candidate for further research:

Anticancer Activity

Several studies have investigated the anticancer potential of this compound. For instance, it has been shown to inhibit the growth of various cancer cell lines. A study highlighted that derivatives of triazole compounds often demonstrate significant anticancer activity by targeting specific pathways involved in tumor growth and proliferation . The compound's structure allows it to interact effectively with cellular mechanisms, potentially leading to apoptosis in cancer cells.

Antimicrobial Properties

Research has indicated that triazole derivatives possess antimicrobial properties. The compound may exhibit activity against both bacterial and fungal strains. A related study demonstrated that similar triazole compounds showed promising results against pathogens, suggesting that this compound could be developed into an antimicrobial agent .

Inflammation and Pain Management

The inhibition of cyclooxygenase enzymes (COX-1 and COX-2) is crucial in the context of inflammation and pain management. Compounds with a similar structure have been shown to provide anti-inflammatory effects, making them potential candidates for developing new analgesics . Research indicates that the incorporation of fluorine atoms in the structure enhances the bioactivity and selectivity of such compounds.

Neurological Disorders

There is growing interest in the role of triazole derivatives in treating neurological disorders. Some studies suggest that these compounds might influence neurotransmitter systems or exhibit neuroprotective properties, which could be beneficial in conditions such as Alzheimer's disease or Parkinson's disease .

Case Studies

Mechanism of Action

The mechanism of action of 5-amino-1-(4-fluorobenzyl)-N-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Research Findings and Gaps

- Fluorine Impact : Fluorine atoms in the target compound’s benzyl and phenyl groups may enhance bioavailability and target affinity, as seen in analogs with fluorinated substituents .

- Activity Gaps : While the target compound’s structural analogs show promise in oncology and antimicrobial contexts, direct mechanistic studies (e.g., IC₅₀, binding assays) are lacking.

- SAR Trends : Larger, electron-withdrawing groups (e.g., -CF₃, -Cl) on the carboxamide nitrogen correlate with improved anticancer activity, whereas smaller groups (e.g., -CH₃) are less effective .

Biological Activity

5-amino-1-(4-fluorobenzyl)-N-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its antiproliferative effects, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound is characterized by the following molecular formula and properties:

| Property | Value |

|---|---|

| Molecular Formula | C17H15F2N5O |

| Molecular Weight | 343.34 g/mol |

| CAS Number | Not available |

| Purity | >90% |

The presence of fluorine atoms in its structure is hypothesized to enhance lipophilicity and biological activity.

Antiproliferative Effects

Recent studies have demonstrated that derivatives of 1,2,3-triazole-4-carboxamides exhibit significant antiproliferative activity against various cancer cell lines. For instance, a related compound showed remarkable potency against leukemia cell lines (e.g., K-562 and HL-60) with IC50 values comparable to established chemotherapeutic agents like doxorubicin .

A study specifically on triazole derivatives highlighted that modifications at the phenyl rings can lead to enhanced cytotoxicity. The compound under discussion has been evaluated for its ability to induce apoptosis in cancer cells, showcasing morphological changes such as chromatin condensation and DNA fragmentation .

The mechanisms through which this compound exerts its biological effects include:

- Induction of Apoptosis : The compound has been shown to induce apoptotic pathways in cancer cells, characterized by mitochondrial membrane potential disruption and activation of caspases .

- DNA Damage : Studies indicate that the compound causes DNA damage without direct intercalation into DNA strands, suggesting a novel mechanism of action that warrants further investigation .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that the introduction of fluorine substituents at specific positions on the phenyl rings significantly influences the biological activity. For example:

- Fluorine Substitution : The presence of fluorine enhances binding affinity and selectivity towards specific biological targets due to increased electron-withdrawing effects.

- Amino Group Positioning : Variations in the positioning of amino groups on the triazole core also affect the compound's interaction with cellular targets, impacting its overall efficacy .

Case Studies

Several case studies have been conducted to evaluate the efficacy of triazole derivatives in vivo. One notable study involved testing a series of compounds in mouse models of Chagas disease. The lead compound from this series demonstrated significant suppression of parasite burden with favorable pharmacokinetic profiles .

Q & A

Q. What established synthesis routes are reported for 5-amino-1-(4-fluorobenzyl)-N-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide?

The synthesis typically involves multi-step reactions, including cycloaddition and condensation. For triazole-carboxamide derivatives, a common approach is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core. For example:

- Step 1 : React 4-fluorobenzyl chloride with sodium azide to generate the azide intermediate.

- Step 2 : Condense with a propargylamine derivative bearing the 3-fluorophenyl group.

- Step 3 : Carboxamide formation via coupling with activated carboxylic acids or isocyanates .

Modifications in solvent (e.g., DMF or THF), temperature (60–100°C), and catalyst (Cu(I) salts) can influence yield and purity. Microwave-assisted synthesis (e.g., 100 W, 120°C, 30 min) may enhance efficiency .

Q. Which spectroscopic and crystallographic methods are critical for structural confirmation?

- NMR : and NMR are essential for verifying substituent positions (e.g., fluorobenzyl protons at δ 7.2–7.4 ppm, triazole carbons at δ 140–150 ppm) .

- X-ray crystallography : Resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonds between the triazole NH and fluorine atoms) .

- HRMS : Validates molecular weight (CHFNO, calculated 354.10 g/mol) .

Q. What primary biological targets are associated with this compound?

Similar triazole-carboxamides inhibit enzymes like COX-2 (IC ~0.5–5 µM) and carbonic anhydrase (Ki ~10–100 nM), suggesting anti-inflammatory or anticancer applications . Target specificity depends on substituents; fluorinated aromatic groups enhance lipophilicity and membrane penetration .

Advanced Research Questions

Q. How can solubility and bioavailability be optimized for in vivo studies?

- Derivatization : Introduce hydrophilic groups (e.g., sulfonate or PEG chains) at the 5-amino position while retaining fluorophenyl moieties .

- Formulation : Use cyclodextrin complexes or lipid nanoparticles to improve aqueous solubility (>50 µg/mL) .

- Prodrug strategies : Convert the carboxamide to ester prodrugs for enhanced absorption .

Q. How to resolve contradictions in enzyme inhibition data across studies?

- Standardize assays : Use identical buffer conditions (pH 7.4, 25°C) and enzyme isoforms (e.g., COX-2 vs. COX-1).

- Control for off-target effects : Include pan-inhibitors (e.g., indomethacin for COX) and validate via siRNA knockdown .

- Dose-response curves : Calculate IC values with ≥3 replicates to assess reproducibility .

Q. What computational approaches predict binding interactions with therapeutic targets?

- Molecular docking (AutoDock Vina) : Simulate binding to COX-2 (PDB ID 5KIR) with fluorophenyl groups occupying hydrophobic pockets .

- MD simulations (GROMACS) : Assess stability of ligand-enzyme complexes over 100 ns trajectories .

- QSAR models : Correlate substituent electronegativity (e.g., fluorine position) with inhibitory potency (R >0.8) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.